Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate

Description

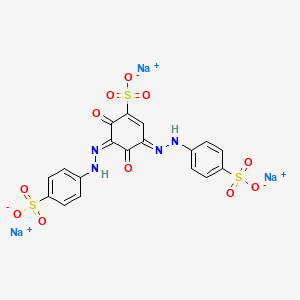

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate is a synthetic azo dye characterized by two azo (-N=N-) linkages and three sulphonate (-SO₃⁻) groups, which confer high water solubility and stability. The compound is registered under CAS No. (exact number inferred from as 31/05/2018) and is primarily utilized as a cosmetic pigment due to its vibrant color and solubility profile. Its structure includes dihydroxy benzene rings and phenylazo substituents, which are critical for its chromophoric properties .

Properties

CAS No. |

25807-51-6 |

|---|---|

Molecular Formula |

C18H11N4Na3O11S3 |

Molecular Weight |

624.5 g/mol |

IUPAC Name |

trisodium;(3E,5E)-4,6-dioxo-3,5-bis[(4-sulfonatophenyl)hydrazinylidene]cyclohexene-1-sulfonate |

InChI |

InChI=1S/C18H14N4O11S3.3Na/c23-17-14(21-19-10-1-5-12(6-2-10)34(25,26)27)9-15(36(31,32)33)18(24)16(17)22-20-11-3-7-13(8-4-11)35(28,29)30;;;/h1-9,19-20H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-14+,22-16+;;; |

InChI Key |

VOQNZFFBKKJUBX-YWHQAWNSSA-K |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/2\C=C(C(=O)/C(=N/NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1NN=C2C=C(C(=O)C(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

| Raw Material | Role | Purity/Notes |

|---|---|---|

| 4-Aminobenzenesulfonic acid | Diazo component | High purity, sulfonated aromatic amine |

| Sodium nitrite (NaNO2) | Diazotization agent | Freshly prepared or commercial grade |

| Hydrochloric acid (HCl) | Acid medium for diazotization | Concentrated, analytical grade |

| 2,4-Dihydroxybenzenesulfonic acid | Coupling component | Sulfonated phenol derivative |

| Sodium hydroxide (NaOH) | pH adjustment, salt formation | Analytical grade |

| Water | Solvent | Deionized or distilled |

Diazotization

- Dissolve 4-aminobenzenesulfonic acid in dilute hydrochloric acid under cooling (0–5 °C).

- Add sodium nitrite solution slowly to generate the diazonium salt in situ.

- Maintain temperature strictly to prevent decomposition of the diazonium salt.

Coupling Reaction

- Prepare an alkaline solution of 2,4-dihydroxybenzenesulfonic acid by dissolving it in water and adjusting pH with sodium hydroxide.

- Slowly add the diazonium salt solution to the coupling component solution under stirring at low temperature (0–5 °C).

- The azo coupling occurs at the activated positions (3 and 5) of the dihydroxybenzene ring, forming the bis-azo compound.

Isolation and Purification

- The reaction mixture is neutralized and the trisodium salt form of the dye is precipitated or crystallized.

- The product is filtered, washed, and dried under controlled conditions.

- Further purification may involve recrystallization from water or aqueous alcohol.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Diazotization | 4-Aminobenzenesulfonic acid + NaNO2 + HCl | 0–5 °C, acidic medium | Diazonium salt of 4-aminobenzenesulfonic acid |

| Coupling | Diazonium salt + 2,4-dihydroxybenzenesulfonic acid (alkaline) | 0–5 °C, pH ~8-10 | Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate |

| Isolation | Neutralization and crystallization | Ambient temperature | Purified trisodium salt azo dye |

Research Findings and Analytical Data

- The coupling reaction is highly pH-dependent; optimal azo coupling occurs in mildly alkaline conditions (pH 8–10).

- Temperature control during diazotization and coupling is critical to prevent side reactions and decomposition.

- The trisodium salt form enhances water solubility, which is essential for dye applications.

- Spectroscopic analysis (UV-Vis) confirms the characteristic azo chromophore absorption bands.

- The product exhibits strong yellow coloration, consistent with its use as Acid Yellow 105 (C.I. 20281).

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Product Quality |

|---|---|---|

| Diazotization Temp | 0–5 °C | Prevents diazonium salt decomposition |

| Coupling pH | 8–10 | Maximizes azo coupling efficiency |

| Reaction Time | 30–60 minutes | Ensures complete coupling |

| Solvent | Water | Facilitates solubility and reaction |

| Purification Method | Crystallization/Recrystallization | Improves purity and dye performance |

Notes on Industrial Preparation

- The process is scalable and widely used in dye manufacturing.

- Waste management includes neutralization of acidic and nitrite-containing effluents.

- Quality control involves checking purity, color strength, and solubility.

- Alternative coupling components or diazo precursors may be used to modify dye properties.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.

Reduction: The azo bond can be reduced to form amines, which may further react depending on the conditions.

Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields smaller aromatic compounds, while reduction results in the formation of amines .

Scientific Research Applications

Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining procedures to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.

Mechanism of Action

The mechanism of action of Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key features of trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate with analogous azo dyes:

Key Observations:

- Azo Groups : The target compound contains two azo linkages, enhancing chromophore intensity compared to single-azo dyes like CI 13015 and CI 14700 .

- Sulphonates: With three sulphonate groups, the target compound exhibits superior water solubility relative to disodium salts (e.g., CI 14700) and monofunctional analogues (e.g., Acid Orange 24) .

- Substituents : The dihydroxy and phenylazo groups in the target compound differentiate it from hair dyes like Acid Orange 24, which incorporate dimethylphenyl groups for enhanced binding to keratin .

Research Findings and Industrial Relevance

- Synthesis : While details triazole-based compound synthesis, the target compound’s production likely involves diazotization and coupling reactions typical of azo dyes.

- Market Use : The compound’s application aligns with CI 13015 and CI 14700 in cosmetics, but its trisodium structure offers formulation advantages in liquid products like shampoos and lotions .

Notes and Precautions

- Regulatory Compliance : Adherence to regional cosmetic regulations (e.g., EU Cosmetic Regulation) is critical, particularly for dyes with IV/1 restrictions .

Q & A

Q. What synthetic methodologies are recommended for Trisodium 2,4-dihydroxy-3,5-bis((4-sulphonatophenyl)azo)benzenesulphonate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. For example, analogous azo compounds are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours), followed by crystallization using ethanol-water mixtures to improve purity . Key parameters to optimize include:

- Reaction Time : Prolonged refluxing (e.g., 18 hours) enhances coupling efficiency.

- Solvent Choice : DMSO or ethanol-acetic acid mixtures improve solubility of aromatic intermediates.

- Workup : Distillation under reduced pressure and ice-water precipitation minimize byproducts. Yield can be monitored via TLC or HPLC to assess reaction completion.

Q. Which spectroscopic techniques are critical for structural confirmation of this azo compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- UV-Vis Spectroscopy : Azo compounds exhibit strong absorbance in the visible range (λmax ~400–500 nm) due to π→π* transitions in the azo (-N=N-) group. The exact λmax depends on substituent electronic effects .

- FTIR : Key peaks include:

- ~3400 cm<sup>-1</sup> (O-H stretching from phenolic groups),

- ~1600 cm<sup>-1</sup> (C=C aromatic),

- ~1040 cm<sup>-1</sup> (S=O stretching from sulphonate groups).

- <sup>1</sup>H NMR : Aromatic proton splitting patterns (e.g., para-substituted phenyl groups) confirm regioselectivity.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis over 24–72 hours. Azo bonds are prone to hydrolysis in strongly acidic/basic conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. For aqueous solutions, accelerated stability studies at 40–60°C can predict shelf life.

Advanced Research Questions

Q. What experimental designs are suitable for studying interactions between this compound and serum proteins, and how can binding constants be quantified?

- Methodological Answer :

- Fluorescence Quenching : Incubate the compound with bovine serum albumin (BSA) and measure fluorescence emission (λex = 280 nm, λem = 340 nm). A Stern-Volmer plot quantifies quenching efficiency and binding constants (Ksv).

- UV-Vis Titration : Monitor shifts in λmax during protein interaction. Data fitting with the Benesi-Hildebrand equation provides binding stoichiometry.

- Folin-Ciocalteu Assay : Adapt the Lowry method to measure protein conformational changes post-interaction .

Q. What advanced chromatographic or mass spectrometric techniques can identify photodegradation products of this compound, and how should degradation pathways be modeled?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with gradient elution (water-acetonitrile + 0.1% formic acid) to separate degradation products. High-resolution MS (HRMS) identifies fragment ions (e.g., loss of sulphonate groups or azo bond cleavage).

- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data under UV/visible light exposure. Quantum yield calculations can predict environmental persistence.

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this azo compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO), predicting redox behavior and azo bond stability.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or DNA to assess potential bioactivity. Solvent-accessible surface area (SASA) analysis quantifies hydrophilicity from sulphonate groups.

Regulatory and Comparative Studies

Q. How do regulatory restrictions on analogous azo colorants (e.g., CI 14700) inform safety assessments of this compound in biomedical research?

- Methodological Answer :

- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in cell lines (e.g., HEK293). Compare results with structurally similar EU-regulated colorants .

- Metabolite Identification : Use hepatic microsomes (e.g., rat S9 fraction) to simulate metabolic breakdown. LC-MS profiles identify toxic intermediates like aromatic amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.